molecular formula C19H42ClN3 B14386262 Bis(diethylamino)-N,N-dipentylmethaniminium chloride CAS No. 89609-75-6

Bis(diethylamino)-N,N-dipentylmethaniminium chloride

Katalognummer: B14386262
CAS-Nummer: 89609-75-6
Molekulargewicht: 348.0 g/mol
InChI-Schlüssel: CTMBHLYOMZBJDT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(diethylamino)-N,N-dipentylmethaniminium chloride is an organophosphorus compound with the formula (Et₂N)₂PCl. This colorless liquid serves as a masked source of PCl₂⁺. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The compound is prepared by treating phosphorus trichloride with diethylamine. The reaction proceeds as follows: [ 4 \text{Et}_2\text{NH} + \text{PCl}_3 \rightarrow (\text{Et}_2\text{N})_2\text{PCl} + 2 \text{Et}_2\text{NH}_2\text{Cl} ] This method involves the use of diethylamine and phosphorus trichloride under controlled conditions to yield Bis(diethylamino)-N,N-dipentylmethaniminium chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity, often involving purification steps such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(diethylamino)-N,N-dipentylmethaniminium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphines, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Bis(diethylamino)-N,N-dipentylmethaniminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Bis(diethylamino)-N,N-dipentylmethaniminium chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to various biochemical and physiological effects, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(diethylamino)chlorophosphine: Similar in structure but with different substituents.

    Bis(dimethylamino)chlorophosphine: Contains methyl groups instead of ethyl groups.

    Bis(ethylmethylamino)chlorophosphine: Contains mixed alkyl groups.

Uniqueness

Bis(diethylamino)-N,N-dipentylmethaniminium chloride is unique due to its specific combination of diethylamino and dipentyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

89609-75-6

Molekularformel

C19H42ClN3

Molekulargewicht

348.0 g/mol

IUPAC-Name

bis(diethylamino)methylidene-dipentylazanium;chloride

InChI

InChI=1S/C19H42N3.ClH/c1-7-13-15-17-22(18-16-14-8-2)19(20(9-3)10-4)21(11-5)12-6;/h7-18H2,1-6H3;1H/q+1;/p-1

InChI-Schlüssel

CTMBHLYOMZBJDT-UHFFFAOYSA-M

Kanonische SMILES

CCCCC[N+](=C(N(CC)CC)N(CC)CC)CCCCC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.